4-Oxo-4-phenylbut-2-enal

Description

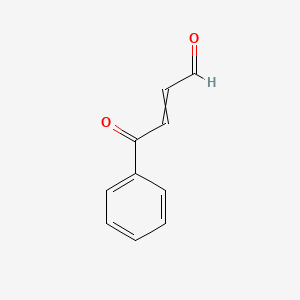

4-Oxo-4-phenylbut-2-enal (CAS: Not explicitly provided; structurally related to compounds in and ) is a γ-keto enal characterized by a conjugated α,β-unsaturated carbonyl system (C=O and C=C). This compound features a phenyl group at the 4-position and an aldehyde group at the terminal end of the but-2-enal backbone. It is a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as furans (e.g., 2-diisopropylamino-5-phenyl-furan) via reactions with amines . Its reactivity stems from the electrophilic nature of the α,β-unsaturated carbonyl system, enabling participation in cycloadditions, nucleophilic additions, and catalytic transformations.

Properties

CAS No. |

127921-80-6 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-oxo-4-phenylbut-2-enal |

InChI |

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H |

InChI Key |

YJXXWALABNEMPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: 4-Oxo-4-phenylbutanoic acid.

Reduction: 4-Hydroxy-4-phenylbut-2-enal.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Oxo-4-phenylbut-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research has explored its use in developing new antibacterial agents.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-phenylbut-2-enal involves its interaction with specific enzymes and molecular targets. For example, it forms CoA adducts that inhibit the enzyme MenB in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This inhibition is achieved through the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a conserved structural motif in the crotonase superfamily .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents on the Phenyl Ring

Several derivatives of 4-oxo-4-phenylbut-2-enoic acid (a carboxylic acid analog) have been synthesized with substituted phenyl groups, demonstrating how electronic and steric effects influence properties:

The acetyl amino group in facilitates nucleophilic reactions due to the amide’s polarity.

Functional Group Variations: Aldehyde vs. Acid vs. Ester

The terminal functional group significantly impacts reactivity and applications:

Key Insight : The aldehyde group in this compound is more electrophilic than the ester or acid, making it prone to nucleophilic attack. Carboxylic acid derivatives are often preferred in pharmaceutical applications due to their solubility and hydrogen-bonding capacity .

Positional Isomers and Heterocyclic Analogs

Variations in the oxo group position or aromatic ring substitution lead to distinct properties:

Key Insight : Thiophene-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects than phenyl, altering reaction pathways. Positional isomers (e.g., 2-oxo vs. 4-oxo) show differences in conjugation and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.